
3-Chloro-2-methoxy-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methoxy-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-4-nitroaniline typically involves the nitration of 3-chloro-2-methoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 3-chloro-2-methoxy-4-aminoaniline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group.
4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group.
3-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
Uniqueness
3-Chloro-2-methoxy-4-nitroaniline is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
3-chloro-2-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
MFEKCQHLCJRWDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


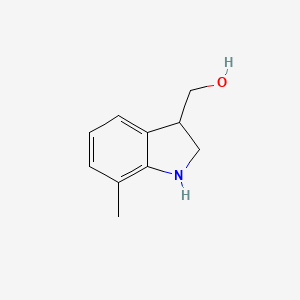
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
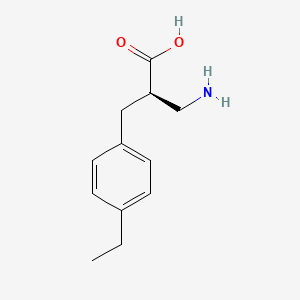
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
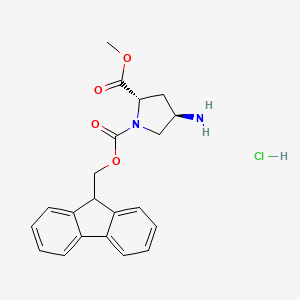
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
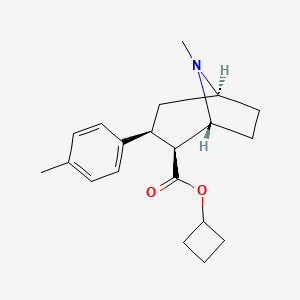
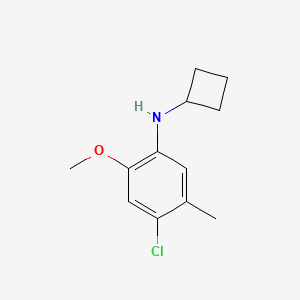
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

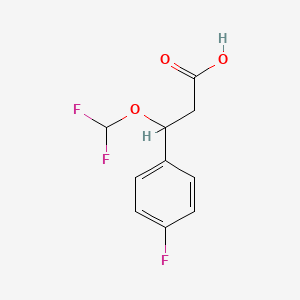
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
